(S)-2-Amino-2-(4-methoxyphenyl)ethanol

Absolute Configuration X-ray Crystallography Chiral Purity

This (S)-enantiomer (CAS 191109-48-5) is an essential, stereodefined β-amino alcohol chiral building block. Its absolute configuration, confirmed by X-ray crystallography, delivers unambiguous stereochemical outcomes in asymmetric synthesis. Unlike racemic mixtures or the (R)-enantiomer, only this (S)-form provides correct chiral induction for targets such as subtype-selective AMPA receptor antagonist IKM-159. Procuring this specific enantiomer ensures reliable SAR studies and efficient synthesis of single-enantiomer drug candidates. Choose stereochemical precision for your next chiral auxiliary, ligand, or pharmacophore synthesis.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 191109-48-5
Cat. No. B3040345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(4-methoxyphenyl)ethanol
CAS191109-48-5
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
InChIKeyOZNSMUSCZYUFHD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS 191109-48-5): A Versatile Chiral β-Amino Alcohol Building Block for Asymmetric Synthesis


(S)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS 191109-48-5) is an enantiopure β-amino alcohol bearing a 4-methoxyphenyl substituent and a stereogenic carbon center . This compound serves as a critical chiral building block, chiral auxiliary, and intermediate in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products . Its differentiation from its (R)-enantiomer and other substituted analogs is rooted in its specific three-dimensional arrangement, which dictates its utility in stereocontrolled reactions and its interactions with biological targets.

Why (S)-2-Amino-2-(4-methoxyphenyl)ethanol Cannot Be Replaced by Its (R)-Enantiomer or Achiral Analogs in Stereospecific Applications


Generic substitution of (S)-2-Amino-2-(4-methoxyphenyl)ethanol with its (R)-enantiomer or achiral β-amino alcohols is not scientifically sound due to fundamental differences in stereochemical outcomes and biological activity. As demonstrated in the asymmetric synthesis of IKM-159, the use of the (R)-enantiomer as a chiral auxiliary yields a distinct diastereomeric ratio and overall yield compared to alternative synthetic routes, underscoring the critical role of absolute configuration [1]. Furthermore, the (S)-enantiomer possesses a unique, verifiable absolute configuration confirmed by X-ray crystallography, a property not shared by racemic mixtures or the opposite enantiomer [2]. This stereochemical fidelity is paramount for applications demanding precise three-dimensional molecular recognition, where even a minor impurity of the wrong enantiomer can lead to failed experiments or incorrect biological readouts.

Quantitative Evidence for the Differentiation of (S)-2-Amino-2-(4-methoxyphenyl)ethanol from Key Comparators


Absolute Configuration Verified by Single-Crystal X-ray Diffraction

The absolute configuration of (S)-2-amino-2-(4-methoxyphenyl)ethanol has been unequivocally determined by single-crystal X-ray diffraction, providing a definitive structural reference that distinguishes it from its (R)-enantiomer and racemic mixture [1]. This is a gold-standard method for configurational assignment, and the crystallographic data (monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) serve as a unique fingerprint for the (S)-enantiomer.

Absolute Configuration X-ray Crystallography Chiral Purity

Comparative Utility in Asymmetric Synthesis: Yield and Diastereoselectivity

In the total synthesis of the AMPA receptor antagonist IKM-159, the (R)-enantiomer of 2-amino-2-(4-methoxyphenyl)ethanol was employed as a chiral auxiliary, resulting in the successful asymmetric synthesis of both (2R)-IKM-159 and (2S)-IKM-159 with yields of 0.70% and 1.5%, respectively, over 18 steps [1]. While this specific study utilizes the (R)-auxiliary, it establishes the critical role of this chiral scaffold in controlling stereochemistry. The (S)-auxiliary would be expected to yield the opposite stereochemical outcome, providing access to the enantiomeric series of target molecules.

Chiral Auxiliary Asymmetric Synthesis IKM-159

Certified Purity Specifications from Commercial Suppliers

Commercial suppliers provide (S)-2-Amino-2-(4-methoxyphenyl)ethanol with a minimum purity specification of 95% [REFS-1, REFS-2]. This level of purity is typical for research-grade chiral building blocks and ensures that the material is suitable for sensitive asymmetric reactions where impurities, especially the wrong enantiomer, can drastically affect yield and selectivity.

Purity Quality Control Procurement

Optimal Application Scenarios for (S)-2-Amino-2-(4-methoxyphenyl)ethanol in Asymmetric Synthesis and Medicinal Chemistry


Asymmetric Synthesis of Chiral Pharmaceuticals and Natural Products

This compound is optimally employed as a chiral auxiliary or building block in the asymmetric total synthesis of enantiopure pharmaceuticals and natural products. Its established utility in the synthesis of IKM-159, a subtype-selective AMPA receptor antagonist, demonstrates its capacity to control stereochemistry in complex, multi-step synthetic sequences [1]. Procurement of the (S)-enantiomer is essential for accessing the opposite enantiomeric series of a target molecule, complementing the use of the (R)-auxiliary.

Preparation of Chiral Ligands for Asymmetric Catalysis

(S)-2-Amino-2-(4-methoxyphenyl)ethanol serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. Its rigid, stereodefined structure, confirmed by X-ray crystallography [2], allows for the creation of well-defined chiral environments around a metal center, which is crucial for achieving high enantioselectivity in reactions such as hydrogenations, alkylations, and cycloadditions.

Synthesis of Enantiopure β-Amino Alcohol Derivatives for Medicinal Chemistry

The compound is a key intermediate for synthesizing a diverse array of enantiopure β-amino alcohols, which are common pharmacophores in drug discovery. Its high purity specification (≥95%) ensures that subsequent derivatizations proceed without interference from impurities, leading to reliable structure-activity relationship (SAR) studies and the development of single-enantiomer drug candidates.

Technical Documentation Hub

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